

Spectral Analysis of 2-Chloro-3-(trifluoromethoxy)pyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-3-(trifluoromethoxy)pyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound **2-Chloro-3-(trifluoromethoxy)pyridine** (CAS No. 1206980-39-3). The information presented herein is intended to support research and development activities by offering detailed nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral information, alongside the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, and Mass Spectrometry analyses of **2-Chloro-3-(trifluoromethoxy)pyridine**.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.37	dd	4.7, 1.5	1H	H-6
7.68	dt	8.1, 1.5	1H	H-4
7.41	dd	8.1, 4.7	1H	H-5

Solvent: CDCl₃, Frequency: 300 MHz^[1]

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
147.4	s	-	C-2
144.9	s	-	C-6
142.2	s	-	C-3
130.8	s	-	C-4
123.2	s	-	C-5
120.2	q	260	-OCF ₃

Solvent: CDCl₃, Frequency: 75 MHz^[1]

Table 3: Mass Spectrometry (MS) Data

m/z	Ion
197	[M] ⁺
162	[M-Cl] ⁺

Ionization Method: Electron Ionization (EI)^[1]

Table 4: Predicted Infrared (IR) Spectral Data

While specific experimental IR data for **2-Chloro-3-(trifluoromethoxy)pyridine** was not available in the reviewed literature, the following table outlines the expected absorption bands based on the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3100-3000	C-H (Aromatic)	Stretching
1600-1450	C=C, C=N (Pyridine ring)	Stretching
1300-1200	Ar-O (Aryl ether)	Asymmetric Stretching
1200-1000	C-F (-OCF ₃)	Stretching
850-750	C-Cl	Stretching

Experimental Protocols

The following protocols describe the methodologies used to obtain the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-25 mg of **2-Chloro-3-(trifluoromethoxy)pyridine** was dissolved in deuterated chloroform (CDCl₃) to a final volume of approximately 0.7 mL in a standard 5 mm NMR tube. The solution was filtered to remove any particulate matter.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer.

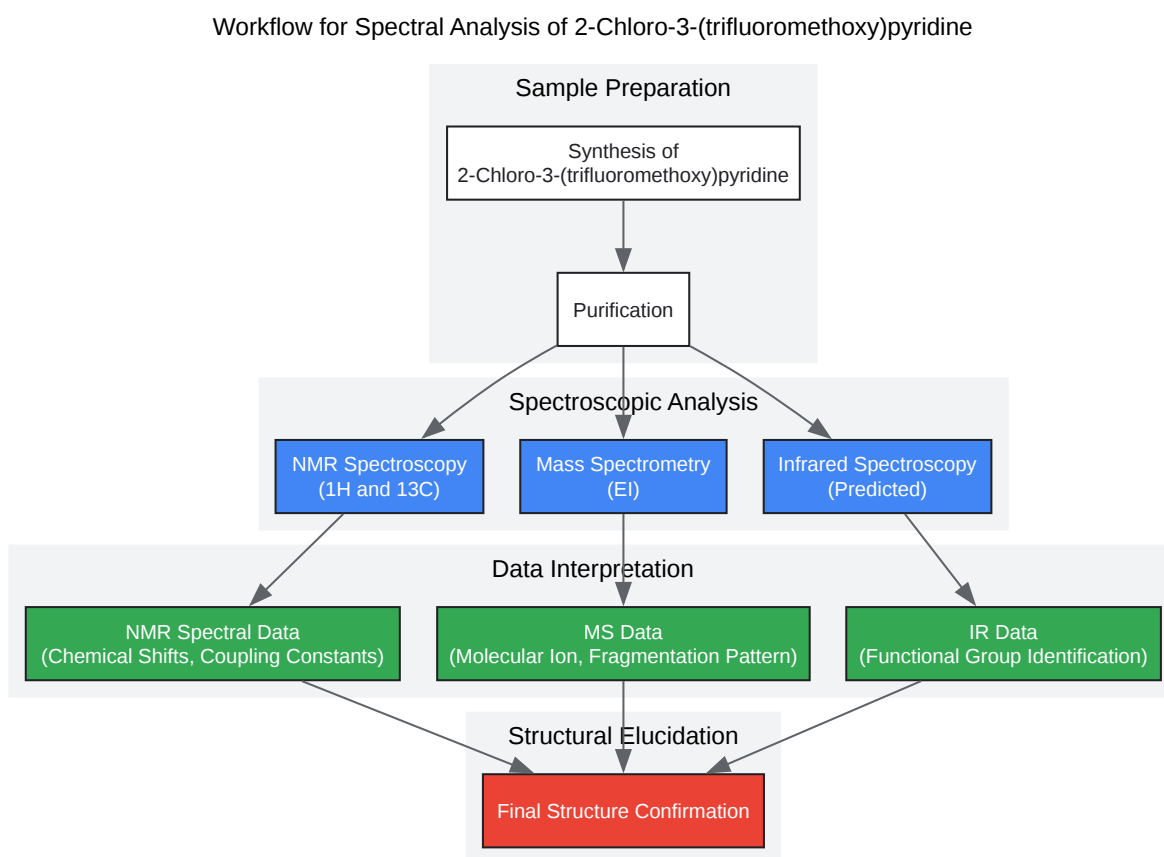
- ¹H NMR: Spectra were acquired at a frequency of 300 MHz.
- ¹³C NMR: Spectra were acquired at a frequency of 75 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

Instrumentation and Data Acquisition: Mass spectral data were obtained using a mass spectrometer equipped with an Electron Ionization (EI) source. The sample was introduced into the ion source, where it was bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation. The resulting ions were then separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis and characterization of **2-Chloro-3-(trifluoromethoxy)pyridine**.



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Caption: Logical workflow for the synthesis, purification, and spectral characterization of **2-Chloro-3-(trifluoromethoxy)pyridine**.

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References

- 1. 2-Chloro-3-(trifluoromethoxy)pyridine synthesis - chemicalbook [chemicalbook.com]
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